
succinyl-CoA
Overview
Description
Succinyl-coenzyme A (succinyl-CoA) is a thioester compound central to cellular metabolism. Its molecular structure comprises a four-carbon succinyl group linked to coenzyme A via a high-energy thioester bond (Figure 1) . As a key intermediate in the tricarboxylic acid (TCA) cycle, this compound is generated by α-ketoglutarate dehydrogenase and consumed by this compound synthetase (SCS) to produce ATP/GTP via substrate-level phosphorylation . Beyond energy metabolism, this compound serves as a substrate for lysine succinylation, a post-translational modification (PTM) that regulates protein function, mitochondrial dynamics, and cellular processes like migration . Its cellular concentration is tightly regulated, with imbalances linked to metabolic diseases and cancer .
Preparation Methods
One-Pot Enzymatic Cascade from α-Ketoglutarate
The 2-oxoglutarate dehydrogenase complex (OGDHc)-mediated pathway offers a sustainable route from α-ketoglutarate (α-KG) to succinyl-CoA . This five-enzyme cascade integrates:
-
OGDHc (SucA/SucB) : Decarboxylates α-KG to this compound.
-
ALA Synthase (ALAS) : Condenses this compound with glycine to form 5-aminolevulinic acid (5-ALA).
-
Flavin Reductase (FRE)/Catalase (CAT) : Regenerates NAD⁺ from NADH.
Optimized Reaction Parameters
-
Enzyme Ratios : SucA:SucB = 1:2 (w/w) maximizes this compound yield at 0.49 mM .
-
Cofactor Regeneration : FRE/CAT system reduces NADH accumulation by 68.9%, achieving 97% conversion efficiency .
This method’s atom economy (92%) and CO₂ sequestration via carbonic anhydrase make it environmentally favorable compared to chemical synthesis .
Chemoenzymatic Synthesis Using Recombinant Enzymes
Thermostable SCS variants from Thermus thermophilus enable high-temperature synthesis, reducing reaction times by 50% . Key steps include:
Recombinant Enzyme Production
-
Expression System : E. coli BL21(DE3) with GroELS chaperone coexpression improves soluble SCS yield to 1.155 g/L .
-
Purification : Ni-NTA affinity chromatography achieves >95% purity, confirmed by SDS-PAGE .
Kinetic Performance
Substrate | (µM) | (nmol/min/mg) |
---|---|---|
CoA | 114 | 12.8 ± 0.9 |
GTP | 52 | 9.4 ± 0.7 |
Succinate | 10,000 | 8.1 ± 0.5 |
Data adapted from kinetic analyses using spectrophotometric assays . The GTP-preferring isoform shows 1.8-fold higher catalytic efficiency () compared to ATP-dependent SCS .
Large-Scale Production via Native Enzyme Complexes
Structural insights into the 4-MDa OGDHc from Thermoplasma acidophilum reveal mechanisms for industrial-scale synthesis :
Structural Adaptations
-
E2o Core : 24-meric cubic architecture with 3.35 Å resolution, enabling substrate channeling .
-
E3BPo Linker : Flexible subunit connecting E2o and E3, facilitating electron transfer .
Process Intensification
-
Cell-Free Extracts : Crude lysates yield 0.5 mM this compound without purification .
-
Continuous Flow Systems : Immobilized OGDHc retains 80% activity over 10 cycles .
Chemical Synthesis Approaches
Early chemical methods involved succinic anhydride and CoA, as pioneered by Simon and Shemin :
Protocol Overview
-
Acylation : CoA (1 mmol) reacts with succinic anhydride (5 mmol) in 0.1 M phosphate buffer (pH 7.4) at 25°C .
-
Purification : Ethanol precipitation removes unreacted anhydride, yielding S-succinyl-CoA with 65% purity .
Limitations
-
Low Yield : 30–40% due to CoA oxidation and byproduct formation .
-
Instability : S-succinyl-CoA degrades at pH <6.0, necessitating immediate use .
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Formation of Succinyl-CoA
This compound can be synthesized via several pathways:
-
From α-Ketoglutarate : The primary route involves the oxidative decarboxylation of α-ketoglutarate, catalyzed by the enzyme α-ketoglutarate dehydrogenase, which converts α-ketoglutarate into this compound while releasing carbon dioxide and reducing NAD to NADH.
-
From Propionyl-CoA : In organisms utilizing odd-chain fatty acids, propionyl-CoA undergoes a series of reactions involving vitamin B12-dependent enzymes to yield this compound.
Conversion of this compound to Succinate
The conversion of this compound to succinate is catalyzed by this compound synthetase (also known as succinate thiokinase). This reaction can be summarized as follows:
In this equation:
-
Pi = inorganic phosphate
-
NDP = nucleotide diphosphate (ADP or GDP)
-
NTP = nucleotide triphosphate (ATP or GTP)
This reaction is crucial for substrate-level phosphorylation, producing GTP or ATP, depending on the organism and conditions .
Hydrolysis and Self-Reactivity
This compound is also known for its intrinsic reactivity, undergoing self-hydrolysis to release Coenzyme A. This process can lead to the formation of succinic anhydride, an intermediate that contributes to its high reactivity with proteins, facilitating post-translational modifications such as protein succinylation .
Mechanism of this compound Synthetase
The enzymatic mechanism of this compound synthetase involves a three-step process:
-
Formation of Succinyl Phosphate : The enzyme catalyzes the transfer of an inorganic phosphate to this compound, forming succinyl phosphate and releasing CoA.
-
Formation of Succinate : A histidine residue in the active site facilitates the transfer of the phosphate group from succinyl phosphate to form succinate.
-
Production of Nucleotide Triphosphate : The phosphorylated histidine then transfers the phosphate group to a nucleotide diphosphate (ADP or GDP), generating ATP or GTP .
Kinetic Studies
Kinetic studies have revealed that the reaction follows an ordered mechanism where substrates bind in a specific sequence, and products are released in a defined order. The apparent Michaelis constants for various substrates have been determined, indicating the enzyme's affinity for each substrate involved in the reaction .
Role in Metabolism
This compound plays a pivotal role not only in energy metabolism but also in biosynthetic pathways such as heme synthesis. It combines with glycine to form δ-aminolevulinic acid, a precursor for porphyrins and hemoglobin .
Clinical Relevance
Research has shown that alterations in this compound levels are associated with metabolic disorders such as heart failure. Studies indicate that reduced levels of this compound can impair energy metabolism in myocardial tissues, highlighting its importance in cardiac function .
Scientific Research Applications
Energy Metabolism
Role in ATP Production
Succinyl-CoA synthetase is the only mitochondrial enzyme that can produce adenosine triphosphate (ATP) through substrate-level phosphorylation without oxygen. This process occurs during the conversion of this compound to succinate in the TCA cycle, highlighting its importance in energy metabolism, especially under anaerobic conditions .
Impact on Chronic Heart Failure
Research has shown that this compound levels are reduced in myocardial mitochondria during chronic heart failure, which impairs oxidative phosphorylation capacity. This reduction is linked to increased heme synthesis, suggesting that maintaining this compound levels could be critical for improving mitochondrial function and overall cardiac health. Experimental administration of this compound has been shown to enhance oxidative phosphorylation capacities in failing hearts, indicating potential therapeutic applications .
Heme Synthesis
This compound serves as a precursor for heme synthesis, which is essential for various biological functions, including oxygen transport and electron transfer processes. The conversion of this compound to 5-aminolevulinic acid (5-ALA) is a key step in this pathway. Nutritional interventions that increase this compound availability or enhance its utilization may help mitigate heme-related metabolic disturbances observed in conditions like heart failure .
Potential Therapeutic Applications
Nutritional Interventions
Studies suggest that nutritional supplementation with 5-ALA can compensate for the excessive consumption of this compound during heme synthesis, thereby improving cardiac function and survival rates in models of myocardial infarction. This approach highlights the potential of targeting this compound metabolism through dietary means as a therapeutic strategy against heart failure .
Antigen Candidate in Infectious Diseases
this compound synthetase subunit α has been identified as a potential antigenic candidate for Bartonella bacilliformis, suggesting its role in infectious disease research. This finding opens avenues for vaccine development and diagnostic tools targeting this compound-related pathways .
Case Studies and Experimental Findings
Mechanism of Action
succinyl-CoA exerts its effects primarily through its role in the citric acid cycle. It is converted to succinate by succinyl-coenzyme A synthetase, generating ATP or GTP in the process. This conversion involves the displacement of coenzyme A by a nucleophilic inorganic phosphate molecule to form succinyl phosphate, followed by the generation of succinate and the transfer of the phosphate group to a nucleoside diphosphate .
Comparison with Similar Compounds
Comparison with Structurally Similar CoA Derivatives
Acetyl-CoA
Structural Similarities and Differences :
- Both succinyl-CoA and acetyl-CoA share a conserved coenzyme A backbone. The distinction lies in their acyl groups: this compound has a four-carbon dicarboxylic acid (succinyl), while acetyl-CoA carries a two-carbon acetyl group .
- Crystallographic studies reveal that both bind to overlapping sites in enzymes like KAT2A, a lysine acetyltransferase that also catalyzes succinylation. However, the longer succinyl chain induces distinct conformational changes in protein-binding pockets .
Functional Contrasts :
Property | This compound | Acetyl-CoA |
---|---|---|
Primary Metabolic Role | TCA cycle intermediate; porphyrin synthesis | Glycolysis; fatty acid synthesis |
PTM Type | Lysine succinylation | Lysine acetylation |
Cellular Abundance | Lower (intermediate metabolite) | Higher (major carbon precursor) |
Enzymatic Regulation | SIRT5 (desuccinylase) | SIRT1-3 (deacetylases) |
Acetyl-CoA predominates in cytosol/nucleus, driving chromatin remodeling, whereas this compound is mitochondrial, influencing oxidative phosphorylation and apoptosis .
Malonyl-CoA
Structural Comparison :
- Malonyl-CoA contains a three-carbon malonyl group. Though structurally akin to this compound, its shorter chain and additional carboxyl group limit enzymatic cross-reactivity .
Functional Divergence :
- Pathway Roles :
- PTM Specificity : Lysine malonylation is driven by malonyl-CoA and regulated by SIRT5, but its metabolic triggers (e.g., fatty acid synthesis vs. degradation) differ from this compound’s TCA-linked roles .
Glutaryl-CoA and Methylthis compound
- Glutaryl-CoA : A five-carbon derivative involved in lysine/arginine catabolism. Mutations in glutaryl-CoA dehydrogenase cause glutaric acidemia, distinct from this compound-related disorders like SCOT deficiency .
- Methylthis compound : A branched-chain variant metabolized by methylthis compound dehydrogenase in the ethylmalonyl-CoA pathway. Structural studies show its binding pocket accommodates methyl branches, unlike this compound’s linear chain .
Comparison with Functionally Analogous CoA Derivatives
Butyryl-CoA and Propionyl-CoA
- Butyryl-CoA: A four-carbon acyl-CoA involved in short-chain fatty acid oxidation.
- Propionyl-CoA: Generated from odd-chain fatty acids and branched-chain amino acids. Propionyl-CoA carboxylase mutations cause propionic acidemia, contrasting with this compound synthetase defects linked to encephalopathy .
Disease Associations and Research Insights
This compound in Metabolic Disorders
- SCOT Deficiency : Mutations in ACAT1 disrupt ketolysis, causing severe ketoacidosis due to impaired this compound:3-oxoacid CoA transferase activity .
- Cancer Metabolism : IDH1/2 mutations elevate D-2-hydroxyglutarate, inhibiting succinate dehydrogenase (SDH) and increasing this compound. This drives mitochondrial protein hyper-succinylation, impairing respiration and promoting apoptosis resistance .
Comparative PTM Dynamics
- Succinylation vs. Acetylation : Succinylation introduces a larger, negatively charged group, altering protein conformation more drastically than acetylation. For example, hyposuccinylation in SHEEC cells correlates with reduced migration due to modified cytoskeletal proteins .
- Competition with Other Acylations : Cells prioritize succinylation or malonylation based on CoA availability, illustrating metabolic plasticity in stress responses .
Tables
Table 1. Structural and Functional Comparison of CoA Derivatives
CoA Derivative | Acyl Group Length | Key Pathway | Associated PTM | Disease Link |
---|---|---|---|---|
This compound | 4 carbons | TCA cycle, heme synthesis | Lysine succinylation | SCOT deficiency, cancer |
Acetyl-CoA | 2 carbons | Glycolysis, lipogenesis | Lysine acetylation | Diabetes, neurodegeneration |
Malonyl-CoA | 3 carbons | Fatty acid synthesis | Lysine malonylation | Obesity, cardiovascular |
Table 2. Key Research Findings
Biological Activity
Succinyl-CoA (succinyl coenzyme A) is a pivotal intermediate in several metabolic pathways, particularly in the citric acid cycle (TCA cycle), fatty acid metabolism, and heme synthesis. Its biological activity is crucial for energy metabolism, signaling, and the synthesis of biomolecules. This article examines the biological activity of this compound, highlighting its roles in various metabolic processes, its clinical significance in metabolic disorders, and recent research findings.
1. Role in Metabolic Pathways
1.1 Citric Acid Cycle
This compound is a key substrate in the TCA cycle, where it is converted to succinate by this compound synthetase (SCS). This reaction is coupled with the phosphorylation of GDP to GTP, contributing to substrate-level phosphorylation. The enzyme SCS is unique as it can produce ATP in anaerobic conditions, highlighting its importance in energy production .
1.2 Heme Synthesis
This compound serves as a precursor for the synthesis of heme through its conversion to 5-aminolevulinic acid (ALA). This pathway is critical for hemoglobin production and overall cellular respiration. Alterations in this compound levels can significantly impact heme synthesis, leading to metabolic disturbances .
1.3 Fatty Acid Metabolism
In fatty acid metabolism, this compound plays a role in the degradation of branched-chain amino acids and fatty acids through various CoA transferase reactions. Its conversion into other metabolites facilitates energy production and biosynthesis .
2. Clinical Significance
2.1 this compound and Heart Failure
Recent studies have shown that reduced levels of this compound are associated with chronic heart failure (HF). In a mouse model, decreased this compound levels impaired mitochondrial oxidative phosphorylation capacity, suggesting that maintaining this compound levels could be a therapeutic target for HF management. Administration of ALA was found to restore this compound levels and improve cardiac function .
2.2 this compound:3-Oxoacid CoA Transferase Deficiency
Deficiencies in enzymes like this compound:3-oxoacid CoA transferase (SCOT) can lead to serious metabolic disorders characterized by ketoacidosis. Patients with SCOT deficiency often present with symptoms resembling diabetic ketoacidosis due to impaired ketone body utilization . Management typically involves dietary modifications to control metabolic crises.
3. Research Findings
Recent research has expanded our understanding of this compound's role in various biological processes:
- Phosphate Activation : Studies indicate that inorganic phosphate can enhance the activity of this compound synthetase by increasing its enzymatic efficiency, thereby promoting ATP production under energy-limited conditions .
- Metabolic Dysregulation : Investigations into heart failure have revealed that increased heme synthesis from this compound consumption contributes to reduced energy production capabilities in cardiac tissues .
Table 1: Clinical Cases Related to this compound Deficiency
5. Conclusion
This compound is a crucial metabolite involved in various biochemical pathways essential for energy production and biosynthesis. Its dysregulation can lead to significant clinical manifestations, particularly in metabolic disorders such as heart failure and enzyme deficiencies. Ongoing research continues to uncover its complex roles within cellular metabolism, offering potential therapeutic avenues for managing related pathologies.
Q & A
Basic Research Questions
Q. How can succinyl-CoA be quantified in cellular extracts, and what methodological considerations ensure accuracy?
this compound quantification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high specificity for acyl-CoA derivatives. To optimize accuracy:
- Use internal standards (e.g., stable isotope-labeled this compound) to correct for matrix effects .
- Validate extraction protocols to prevent degradation, such as rapid quenching with cold acetonitrile and acidic buffers .
- Cross-validate with enzymatic assays (e.g., this compound synthetase activity coupled to NADH oxidation) to confirm consistency .
Q. What experimental approaches are used to study this compound’s role in the citric acid cycle and heme synthesis?
- Isotopic tracing : Use -labeled glucose or glutamine to track this compound flux into the citric acid cycle and heme biosynthesis .
- Knockdown/knockout models : CRISPR/Cas9-mediated deletion of SUCLG genes to assess metabolic disruptions in ATP production and porphyrin synthesis .
- Enzyme inhibition : Apply inhibitors like malonate (competitive inhibitor of succinate dehydrogenase) to study compensatory pathways .
Q. How can researchers detect and validate this compound synthetase activity in vitro?
- Coupled enzymatic assay : Measure ADP/ATP or GDP/GTP formation via spectrophotometry (absorbance at 340 nm for NADH oxidation) in a reaction containing succinate, CoA, and nucleotide triphosphates .
- pH and temperature optimization : Conduct activity assays at pH 8.4 and 25°C, as deviations >±0.5 pH units or ±2°C can reduce enzyme efficiency by >30% .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s metabolic roles in disease models (e.g., SCOT deficiency)?
- Systematic meta-analysis : Aggregate clinical and biochemical data from published and unpublished cases to identify patterns (e.g., ketosis severity vs. residual enzyme activity) .
- Confounder adjustment : Use multivariate regression to account for variables like age of onset, dietary interventions, and heterozygote carrier status .
- In vitro complementation : Express wild-type OXCT1 in patient-derived fibroblasts to confirm phenotype reversibility .
Q. What advanced structural techniques elucidate this compound synthetase’s mechanism and allosteric regulation?
- X-ray crystallography : Resolve ATP/ADP-binding domains and hinge regions critical for substrate-induced conformational changes .
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map dynamic regions of the enzyme during catalysis .
- Molecular dynamics simulations : Predict how mutations (e.g., SUCLG2 p.R284C) disrupt nucleotide binding and energy transduction .
Q. How can researchers design in vitro models to study this compound’s impact on mitochondrial dysfunction?
- Induced pluripotent stem cell (iPSC) models : Differentiate iPSCs into hepatocytes or neurons to assess tissue-specific effects of this compound depletion .
- Seahorse metabolic profiling : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) under substrate-limited conditions .
- Multi-omics integration : Combine proteomics (enzyme abundance) and metabolomics (succinate/succinyl-CoA ratios) to identify compensatory pathways .
Q. Methodological Best Practices
Q. How should researchers address co-elution challenges in LC-MS analysis of this compound and its analogs?
- High-resolution mass spectrometry : Use instruments with resolving power >60,000 (e.g., Q-Exactive) to distinguish this compound (m/z 867.1304) from isobaric interferences .
- Mobile phase optimization : Employ hydrophilic interaction chromatography (HILIC) with ammonium acetate gradients to enhance separation of acyl-CoA species .
Q. What strategies ensure reproducibility in this compound-related enzyme assays?
- Standardized protocols : Pre-incubate enzymes with substrates for ≥5 minutes to achieve steady-state kinetics .
- Batch controls : Include positive (commercial enzyme) and negative (heat-inactivated enzyme) controls in each assay run .
- Data transparency : Publish raw chromatograms and kinetic curves in supplementary materials to enable cross-validation .
Q. Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies between in vitro and in vivo this compound levels?
- Compartmental modeling : Use tools like COPASI to simulate subcellular this compound pools and transport kinetics .
- Tissue-specific sampling : Compare liver, muscle, and brain extracts to account for organ-specific metabolic demands .
Q. What statistical frameworks are recommended for analyzing this compound’s role in multi-omics datasets?
Properties
IUPAC Name |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t13-,18-,19-,20+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOYUJKHFWYWIR-ITIYDSSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975809 | |
Record name | S-Succinoylcoenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Succinyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
604-98-8 | |
Record name | Succinyl CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinyl-Coenzyme A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03699 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-Succinoylcoenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(hydrogen succinyl)coenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINYL COENZYME A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSI27HW5EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Succinyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.